Chlormadinone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

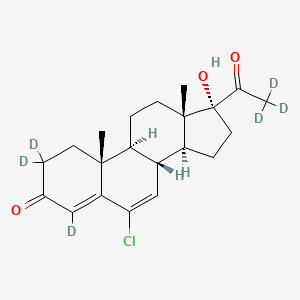

Molecular Formula |

C21H27ClO3 |

|---|---|

Molecular Weight |

368.9 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1/i1D3,4D2,10D |

InChI Key |

VUHJZBBCZGVNDZ-MJEGQNEQSA-N |

Isomeric SMILES |

[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)Cl |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Chlormadinone-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chlormadinone-d6, a deuterated derivative of Chlormadinone. This document outlines its chemical properties, and in the full scope, would include experimental protocols and biological pathways.

Core Chemical Data

Deuterated forms of Chlormadinone are primarily utilized as internal standards in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision. It is crucial to distinguish between this compound and its acetate ester, this compound Acetate, as their chemical properties differ.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C₂₁H₂₁D₆ClO₃ | 368.93[1][2] |

| This compound Acetate | 2376035-88-8 | C₂₃H₂₃D₆ClO₄ | 410.96[3] |

Experimental Protocols & Methodologies

While specific experimental protocols are highly dependent on the research context, the following outlines a general workflow for the use of this compound as an internal standard in a quantitative analysis of Chlormadinone in a biological matrix.

Workflow for Quantitative Analysis using LC-MS/MS

Caption: Workflow for the quantitative analysis of Chlormadinone using this compound as an internal standard.

Signaling Pathways

Chlormadinone acetate, the active form, is a progestin and antiandrogen. Its mechanism of action is primarily through its interaction with steroid hormone receptors, specifically the progesterone receptor (PR) and the androgen receptor (AR).

Simplified Progesterone and Androgen Receptor Signaling

References

Chlormadinone-d6: A Technical Guide to its Certificate of Analysis and Material Safety Data Sheet

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the analytical profile and safety precautions for isotopically labeled compounds like Chlormadinone-d6 is paramount. This guide provides an in-depth overview of the essential documentation that accompanies this compound: the Certificate of Analysis (CoA) and the Material Safety Data Sheet (MSDS).

This compound is the deuterated form of Chlormadinone, an antiandrogen agent. The introduction of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies. Ensuring the quality and safety of this research material is critical for the integrity of experimental results and the protection of laboratory personnel.

Certificate of Analysis (CoA): A Guarantee of Quality

A Certificate of Analysis is a formal document issued by the manufacturer that confirms a product meets its predetermined specifications. It is a critical component of quality control, providing researchers with detailed information about the identity, purity, and quality of a specific batch of this compound. While a complete, publicly available CoA for this compound is not readily found, the following table summarizes the typical quantitative data and analytical tests presented in such a document, based on information available for closely related compounds like Chlormadinone acetate-d6-1.[1]

Table 1: Representative Data from a this compound Certificate of Analysis

| Parameter | Specification | Result | Method |

| Identity | |||

| ¹H-NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum (m/z) | Conforms to structure | Conforms | Mass Spectrometry (MS) |

| Purity | |||

| Purity by HPLC | ≥98% | 99.0%[1] | High-Performance Liquid Chromatography |

| Physical Properties | |||

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C₂₁H₂₁D₆ClO₃ | C₂₁H₂₁D₆ClO₃ | - |

| Molecular Weight | 368.93 g/mol | 368.93 g/mol | - |

| Solubility | |||

| Solubility | Soluble in DMSO, Methanol | Conforms | Visual Inspection |

Experimental Protocols: A Closer Look at Quality Control Tests

The data presented in a CoA is generated through rigorous experimental protocols. Below are detailed methodologies for the key experiments typically cited:

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination:

-

Objective: To separate this compound from any impurities and quantify its purity.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used for steroid analysis.

-

Mobile Phase: A gradient of two or more solvents, such as acetonitrile and water, is typically employed to achieve optimal separation. The specific gradient program would be detailed in the CoA.

-

Flow Rate: A constant flow rate, for example, 1.0 mL/min.

-

Detection: UV detection at a specific wavelength, determined by the chromophore of Chlormadinone.

-

Quantification: The peak area of this compound is compared to the total peak area of all components in the chromatogram to calculate the percentage purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: The ¹H-NMR spectrum provides information about the number and types of proton environments in the molecule. The absence of signals at specific chemical shifts where protons would be in the non-deuterated Chlormadinone confirms the successful deuteration.

3. Mass Spectrometry (MS) for Molecular Weight Verification:

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight.

Material Safety Data Sheet (MSDS): Ensuring Laboratory Safety

The Material Safety Data Sheet provides comprehensive information about the potential hazards of a substance and advice on safe handling, storage, and disposal. While a specific MSDS for this compound is not widely available, the safety information for the parent compound, Chlormadinone and its acetate, is a strong indicator of the necessary precautions.[2][3][4]

Table 2: Key Safety Information for Chlormadinone (as a proxy for this compound)

| Section | Information |

| 1. Identification | Product Name: Chlormadinone |

| 2. Hazard Identification | GHS Classification: Suspected of causing cancer (Carcinogenicity, Category 2). May damage fertility or the unborn child (Reproductive Toxicity, Category 1B).[2][4] |

| GHS Pictograms: Health Hazard | |

| Signal Word: Danger | |

| 3. Composition/Information on Ingredients | Substance Name: Chlormadinone |

| 4. First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Seek medical attention. |

| 5. Fire-Fighting Measures | Suitable Extinguishing Media: Use media appropriate for the surrounding fire. |

| 6. Accidental Release Measures | Personal Precautions: Wear appropriate personal protective equipment (PPE). Environmental Precautions: Prevent entry into drains. Methods for Cleaning Up: Sweep up and place in a suitable container for disposal. |

| 7. Handling and Storage | Handling: Avoid contact with skin and eyes. Avoid dust formation. Storage: Store in a well-ventilated place. Keep container tightly closed. |

| 8. Exposure Controls/Personal Protection | Engineering Controls: Use in a well-ventilated area. Personal Protective Equipment: Safety glasses, gloves, lab coat. |

| 9. Physical and Chemical Properties | Appearance: Solid. |

| 10. Stability and Reactivity | Chemical Stability: Stable under recommended storage conditions. |

| 11. Toxicological Information | Acute Toxicity: Not classified as acutely toxic. Carcinogenicity: Suspected of causing cancer.[2][4] Reproductive Toxicity: May damage fertility or the unborn child.[2][4] |

| 12. Ecological Information | No specific data available. |

| 13. Disposal Considerations | Dispose of in accordance with local regulations. |

| 14. Transport Information | Not regulated as a hazardous material for transportation. |

| 15. Regulatory Information | Refer to local and national regulations. |

| 16. Other Information | The information is based on the present state of our knowledge. |

Visualizing Workflows and Logical Relationships

To better understand the integration of the CoA and MSDS into the research workflow, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

The diagram above illustrates the central role of the Certificate of Analysis and the Material Safety Data Sheet in the lifecycle of a research project, from the initial procurement of this compound to the final reporting of results.

This second diagram highlights the logical connection between the information provided in the CoA and MSDS and the overarching goals of maintaining research integrity and ensuring laboratory safety. The CoA directly supports the quality and reliability of the experimental data, while the MSDS is fundamental to protecting the health and safety of the researchers.

References

Stability and Storage of Chlormadinone-d6 Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Chlormadinone-d6 powder. Given the limited publicly available stability data for the deuterated form, this guide also draws on information for the non-deuterated analogue, Chlormadinone acetate, to provide a thorough understanding of the compound's stability profile. The information herein is intended to support researchers in ensuring the integrity of this compound for use in experimental and developmental applications.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the purity and stability of this compound powder. The following conditions are recommended based on supplier data sheets and general best practices for steroid compounds.

Table 1: Recommended Storage and Shipping Conditions for this compound and Related Compounds

| Compound | Form | Recommended Storage Temperature | Shelf Life | Shipping Conditions |

| This compound | Pale Yellow Solid[1] | 2-8°C (Refrigerator)[1] | Not specified | Ambient[1] |

| Chlormadinone acetate-d6 | White to off-white solid[2] | -20°C[2] | 3 years (as powder)[2] | Room temperature[2] |

| Chlormadinone acetate | White to off-white powder[3] | Cool, dry place, away from light[3][4] | 2 years[3] | Not specified |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area to avoid inhalation of the powder.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container to protect from moisture and light[4].

Stability Profile and Forced Degradation Studies

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Expected Degradation Pathways:

-

Hydrolysis: The acetate ester group in Chlormadinone acetate is susceptible to hydrolysis under acidic or basic conditions, which would yield Chlormadinone. The deuterated form, this compound, does not have this acetate group and would therefore be stable to this specific hydrolytic pathway. However, other parts of the steroid ring system may be susceptible to hydrolysis under harsh conditions.

-

Oxidation: The dienone system and other parts of the steroid nucleus may be susceptible to oxidation, leading to the formation of various oxygenated derivatives.

-

Thermal Degradation: Elevated temperatures can lead to decomposition. The specific degradation products would need to be identified through experimental studies.

-

Photodegradation: Exposure to UV or visible light can induce degradation of the chromophoric dienone system.

Table 2: Summary of Forced Degradation Conditions and Expected Stability of this compound

| Stress Condition | Typical Conditions | Expected Stability of this compound | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, heat | Likely stable due to the absence of a readily hydrolyzable group. | Ring degradation products under harsh conditions. |

| Base Hydrolysis | 0.1 M NaOH, heat | Likely stable. | Ring degradation products under harsh conditions. |

| Oxidation | 3-30% H₂O₂, room temperature or heat | Potential for degradation. | Epoxides, hydroxylated derivatives. |

| Thermal Degradation | Dry heat, e.g., 60-80°C | Potential for degradation. | To be determined experimentally. |

| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Potential for degradation. | Isomers, photo-adducts. |

Experimental Protocols

This section provides generalized experimental protocols for conducting forced degradation studies and for a stability-indicating HPLC method. These protocols are based on standard pharmaceutical industry practices and should be adapted and validated for the specific laboratory and instrumentation.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability under various stress conditions.

Materials:

-

This compound powder

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 30%

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC system with UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Base Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Heat the mixture at 60-80°C for a specified period.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solution at room temperature for a specified period, protected from light.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place a known amount of this compound powder in a vial and heat in an oven at a specified temperature (e.g., 80°C) for a specified period.

-

After the specified time, dissolve the powder in the mobile phase to a final concentration of approximately 100 µg/mL.

-

-

Photodegradation:

-

Expose a solution of this compound (approx. 100 µg/mL in mobile phase) to UV light (e.g., in a photostability chamber) for a specified duration.

-

Simultaneously, keep a control sample in the dark.

-

-

Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Protocol

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate or acetate buffer). A typical starting point could be a gradient from 40% to 80% acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of Chlormadinone (approximately 285-290 nm) and also scan a wider range (e.g., 200-400 nm) to detect any degradation products with different chromophores.

-

Injection Volume: 10 µL.

Method Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is achieved by analyzing stressed samples and showing that the this compound peak is free from co-eluting peaks (peak purity analysis).

-

Linearity: Analyze a series of solutions of this compound at different concentrations (typically 5-6 levels) to demonstrate a linear relationship between concentration and peak area.

-

Range: The range of concentrations over which the method is shown to be linear, accurate, and precise.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples.

-

Precision:

-

Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

-

Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound powder.

Caption: Forced degradation workflow for this compound powder.

References

Navigating the Solubility Landscape of Chlormadinone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Chlormadinone-d6, a deuterated isotopologue of the synthetic progestin Chlormadinone. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, from analytical standard preparation to its use in non-clinical research and drug development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion on the potential impact of deuteration on the physicochemical properties of steroids.

Quantitative Solubility Data

Precise and comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively published. However, based on available information from various suppliers and related compounds, the following data has been compiled. It is crucial to note that some data pertains to the acetate form of this compound or the non-deuterated parent compound, which can serve as a valuable reference point.

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | 10 mM | Data provided by chemical suppliers. |

| Chlormadinone acetate-d6 | DMSO | 10 mg/mL | The acetate form may exhibit different solubility compared to the parent compound. |

| Chlormadinone acetate-d6 | Water | 1 mg/mL | Demonstrates some aqueous solubility, which is relevant for biological assays. |

| Chlormadinone (non-deuterated) | Acetonitrile | 100 µg/mL | This is the concentration of a commercially available solution and indicates good solubility. |

| This compound | Methanol | Data not available | Expected to be soluble based on the polarity of the solvent and the steroid structure. |

| This compound | Ethanol | Data not available | Similar to methanol, solubility is anticipated. |

| This compound | Acetone | Data not available | Likely to be a suitable solvent. |

Note: The lack of comprehensive public data underscores the importance of empirical determination of this compound solubility for specific applications and solvent systems. The experimental protocol provided in the subsequent section offers a standardized approach for such determinations.

The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, including its solubility. While the effects are not always predictable, some studies have shown that deuteration can increase the solubility of a compound. For instance, a study on flurbiprofen-d8 demonstrated a twofold increase in aqueous solubility compared to its non-deuterated counterpart. This phenomenon is attributed to slight changes in intermolecular forces and crystal lattice energy. Therefore, it is reasonable to hypothesize that the solubility of this compound may differ from that of Chlormadinone, and this should be a consideration in experimental design.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the well-established "shake-flask" method, which is recommended by regulatory bodies such as the World Health Organization (WHO) and is a standard practice in the pharmaceutical industry.

3.1. Materials and Equipment

-

This compound (solid form, of known purity)

-

Selected organic solvent(s) (e.g., DMSO, methanol, ethanol, acetonitrile, acetone) of high purity (HPLC grade or equivalent)

-

Analytical balance (accurate to at least 0.01 mg)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator capable of maintaining a precise temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification.

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the selected solvent based on the concentration determined by HPLC and the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mM).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. Given the limited publicly available data, empirical determination using standardized protocols is strongly recommended to ensure accurate and reliable results for any research or development application.

Navigating the Isotopic Landscape: A Technical Guide to Chlormadinone-d6 Labeling and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling and purity assessment of Chlormadinone-d6. Designed for professionals in research and drug development, this document details the critical aspects of synthesis, analytical characterization, and the biological context of this deuterated steroid analogue.

Introduction to Isotopic Labeling and Chlormadinone

Isotopic labeling, the incorporation of isotopes into a molecule, is a powerful technique in pharmaceutical research. The use of stable isotopes like deuterium (²H or D) can modify the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and improved therapeutic efficacy. Chlormadinone acetate, a synthetic progestin with antiandrogenic properties, is a key compound in hormonal therapies. Its deuterated analogue, this compound, serves as a valuable tool in metabolic studies and as an internal standard for quantitative analysis.

Isotopic Labeling of this compound

The introduction of six deuterium atoms into the Chlormadinone acetate molecule requires a strategic synthetic approach. While specific proprietary methods may vary, a general understanding of the process can be conceptualized.

Conceptual Synthetic Workflow

The synthesis of this compound likely involves the use of deuterated reagents at key steps in the synthetic pathway of Chlormadinone acetate. A plausible approach would involve the introduction of deuterium atoms at positions that are susceptible to metabolic oxidation.

Purity and Isotopic Enrichment of this compound

The quality of an isotopically labeled compound is defined by its chemical and isotopic purity. Chemical purity refers to the absence of other chemical entities, while isotopic purity relates to the degree of isotopic enrichment and the distribution of isotopologues.

Quantitative Data Summary

The following table summarizes the key purity specifications for a commercially available this compound acetate standard.[1]

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥ 99.0% | HPLC |

| Isotopic Purity | Not specified | Mass Spectrometry, NMR |

| Molecular Formula | C₂₃H₂₃D₆ClO₄ | - |

| Molecular Weight | 410.96 g/mol | - |

Experimental Protocols for Purity Assessment

Accurate determination of chemical and isotopic purity is paramount. The following sections outline the methodologies for the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of 283 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Objective: To confirm the molecular weight of this compound and to assess the isotopic enrichment and distribution of isotopologues.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to resolve the isotopic peaks.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d6).

-

The isotopic enrichment is calculated based on the relative intensities of these peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the chemical structure, the position of deuterium labeling, and to provide an independent measure of purity.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling. The integration of the remaining proton signals can be used for quantitative purity analysis against a certified internal standard.

-

¹³C NMR: Provides information on the carbon skeleton and can also be used for purity assessment.

Analytical Workflow for Quality Control

A robust quality control process is essential to ensure the identity, purity, and stability of this compound.

Mechanism of Action of Chlormadinone Acetate

Chlormadinone acetate primarily exerts its effects through its interaction with steroid hormone receptors. Understanding this signaling pathway is crucial for interpreting the results of studies utilizing its deuterated analogue.

Chlormadinone acetate acts as a potent progestin and also possesses antiandrogenic and antigonadotropic properties. It binds to the progesterone receptor, which in turn modulates the expression of target genes. Its antiandrogenic effects are mediated through the blockade of androgen receptors and the inhibition of the enzyme 5α-reductase.

Conclusion

The synthesis and analysis of this compound require a multidisciplinary approach, combining expertise in synthetic organic chemistry and advanced analytical techniques. This guide provides a foundational understanding of the key considerations for researchers and drug development professionals working with this important isotopically labeled compound. The stringent control of chemical and isotopic purity is essential for the generation of reliable and reproducible data in both preclinical and clinical research.

References

Methodological & Application

Quantitative Analysis of Chlormadinone in Biological Matrices using Chlormadinone-d6 as an Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlormadinone acetate (CMA) is a synthetic progestin with antiandrogenic and antigonadotropic properties used in hormonal contraceptives and for the treatment of various gynecological disorders. Accurate quantification of Chlormadinone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantitative analysis of Chlormadinone using a stable isotope-labeled internal standard, Chlormadinone-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of Chlormadinone, is added to the biological sample (e.g., plasma, serum) as an internal standard (IS). Both the analyte (Chlormadinone) and the IS are extracted from the matrix, separated by liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample, based on a calibration curve prepared with known concentrations of Chlormadinone and a constant concentration of the internal standard.

Experimental Protocols

Materials and Reagents

-

Chlormadinone acetate (Reference Standard)

-

This compound acetate (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic acid (≥98%)

-

Ammonium formate

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Human plasma (drug-free, with anticoagulant like K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Nitrogen generator or cylinder.

-

Sample concentrator (e.g., nitrogen evaporator).

-

Centrifuge.

-

Vortex mixer.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh about 10 mg of Chlormadinone acetate and dissolve it in 10 mL of methanol to get a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of this compound acetate in methanol.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Chlormadinone by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to spike the blank plasma for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound acetate stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

-

Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction)

-

Spiking:

-

To 200 µL of blank human plasma in a polypropylene tube, add 20 µL of the appropriate Chlormadinone working standard solution (for calibration standards and quality control samples) or 20 µL of 50:50 methanol:water (for blank and unknown samples).

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank.

-

-

Protein Precipitation:

-

Add 600 µL of acetonitrile to each tube.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

-

Liquid-Liquid Extraction (LLE):

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution and Solid-Phase Extraction (SPE):

-

Reconstitute the dried residue in 500 µL of 10% methanol in water.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Final Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 30 |

| 1.0 | 30 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 30 |

| 7.0 | 30 |

Mass Spectrometry:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| Chlormadinone | 405.2 |

| 405.2 | |

| This compound | 411.2 |

Note: The optimal collision energies and other MS parameters should be determined by infusing a standard solution of Chlormadinone and this compound into the mass spectrometer.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Chlormadinone to this compound against the nominal concentration of Chlormadinone. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Example Calibration Curve Data

| Concentration (ng/mL) | Peak Area (Chlormadinone) | Peak Area (this compound) | Area Ratio (Analyte/IS) |

| 0.1 | 1,250 | 50,000 | 0.025 |

| 0.5 | 6,300 | 51,000 | 0.124 |

| 1.0 | 12,800 | 50,500 | 0.253 |

| 5.0 | 64,500 | 49,800 | 1.295 |

| 10.0 | 130,000 | 50,200 | 2.590 |

| 50.0 | 655,000 | 49,900 | 13.126 |

| 100.0 | 1,320,000 | 50,100 | 26.347 |

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Example Result |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 0.1 ng/mL |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 95.2% - 104.5% |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% | < 12% |

| Stability | ||

| - Freeze-Thaw Stability | Analyte stable after 3 freeze-thaw cycles | Stable |

| - Short-Term Stability | Analyte stable for at least 24 hours at room temperature | Stable |

| - Long-Term Stability | Analyte stable for the expected storage duration at -80°C | Stable |

| - Stock Solution Stability | Analyte and IS stable in stock solutions under storage conditions | Stable |

Visualization

Experimental Workflow

Caption: Workflow for the extraction of Chlormadinone from biological samples.

Quantitative Analysis Logic

Caption: Logic for the calculation of Chlormadinone concentration.

Application Notes and Protocols for the Use of Chlormadinone-d6 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Chlormadinone acetate in biological matrices using Chlormadinone-d6 as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to high accuracy and precision.[1][2]

Overview and Principle

Chlormadinone acetate is a synthetic progestin used in hormonal contraceptives and for other medical purposes. Accurate quantification of Chlormadinone acetate in biological samples such as plasma is crucial for pharmacokinetic and toxicokinetic studies. This protocol outlines a robust LC-MS/MS method employing this compound as an internal standard. The method involves sample preparation by protein precipitation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

The fundamental principle of this assay is the addition of a known amount of this compound to the unknown samples and calibration standards. This compound is an ideal internal standard as it co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties during sample processing and analysis. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for any potential sample loss or matrix effects.

Experimental Protocols

Materials and Reagents

-

Chlormadinone acetate (Reference Standard)

-

This compound acetate (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Chlormadinone acetate and this compound acetate in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

Working Standard Solutions:

-

Prepare serial dilutions of the Chlormadinone acetate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 2.4) and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium acetate.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 30 |

| 5.0 | 30 |

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

MRM Transitions and Compound Parameters:

The following MRM transitions are predicted based on the fragmentation of similar steroid compounds and the known molecular weights of Chlormadinone acetate and its deuterated analog. It is crucial to optimize these parameters on the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Chlormadinone acetate | 405.2 | 345.1 | 80 | 25 |

| Chlormadinone acetate (Quantifier) | 405.2 | 161.1 | 80 | 35 |

| This compound acetate (IS) | 411.2 | 351.1 | 80 | 25 |

Data Presentation

Table 1: Quantitative Data Summary

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Chlormadinone acetate | 1 - 1000 | 1 | < 15% | 85 - 115% |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Visualizations

Caption: Experimental workflow for the quantification of Chlormadinone acetate.

Caption: Logical relationship for internal standard-based quantification.

References

Application Notes and Protocols for Chlormadinone Quantification using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone acetate (CMA) is a synthetic progestin with antiandrogenic and antigonadotropic properties, widely used in hormonal contraceptives and hormone replacement therapy.[1][2] Accurate quantification of Chlormadinone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification of organic molecules in complex matrices. This technique offers high specificity and sensitivity by utilizing a stable isotope-labeled internal standard that is chemically identical to the analyte, thus effectively compensating for matrix effects and variations in sample preparation and instrument response.[3]

This document provides a detailed protocol for the quantification of Chlormadinone using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) based IDMS method.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The stable isotope-labeled internal standard is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix-induced signal suppression or enhancement.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of Chlormadinone in human plasma.

Materials and Reagents

-

Chlormadinone acetate (CMA) reference standard

-

Chlormadinone acetate-d3 (or other suitable deuterated CMA) as an internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or Isolute CN)[4][5]

Instrumentation

-

Liquid chromatograph (HPLC or UPLC system)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Chlormadinone acetate and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of CMA by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at an appropriate concentration in 50:50 (v/v) methanol:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve over the desired concentration range (e.g., 0.1 to 50 ng/mL). Prepare quality control samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is based on methods described for the extraction of acetylgestagens from plasma.[5]

-

Sample Pre-treatment: To 500 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the internal standard working solution and vortex briefly.

-

Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 20% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Figure 1: Experimental workflow for Chlormadinone quantification.

Liquid Chromatography (LC) Method

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1.0 min: 30% B

-

1.0-5.0 min: 30% to 95% B

-

5.0-6.0 min: 95% B

-

6.0-6.1 min: 95% to 30% B

-

6.1-8.0 min: 30% B

-

Mass Spectrometry (MS) Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

-

Note: The exact MRM transitions should be optimized by infusing standard solutions of Chlormadinone acetate and its deuterated internal standard into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. A product ion scan will reveal the most abundant and stable fragment ions. Typically, two transitions are monitored for each analyte for quantification and confirmation.[5]

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV) Chlormadinone Acetate 405.2 To be determined To be determined To be optimized Chlormadinone Acetate-d3 408.2 To be determined To be determined To be optimized -

Data Presentation

The following tables summarize typical quantitative data for a validated IDMS method for Chlormadinone acetate.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Decision Limit (CCα) | 0.1 - 0.2 ng/mL[5] |

| Detection Capability (CCβ) | < 0.5 ng/mL[5] |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| Low | 0.3 | 95 - 105 | < 15 | 93 - 107 | < 15 |

| Medium | 5 | 97 - 103 | < 10 | 96 - 104 | < 10 |

| High | 40 | 98 - 102 | < 10 | 97 - 103 | < 10 |

Table 3: Matrix Effect and Recovery

| Parameter | Result (%) |

| Extraction Recovery | 85 - 95 |

| Matrix Effect | 90 - 110 |

Signaling Pathway of Chlormadinone

Chlormadinone acetate exerts its primary effects through its interaction with steroid hormone receptors. As a potent progestin, it acts as an agonist for the progesterone receptor. This binding mimics the effects of natural progesterone, leading to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately inhibiting ovulation.[1][6]

Additionally, Chlormadinone acetate possesses antiandrogenic properties by acting as an antagonist at the androgen receptor, competitively inhibiting the binding of testosterone and dihydrotestosterone.[2]

Figure 2: Signaling pathway of Chlormadinone acetate.

References

- 1. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 2. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Studies of Chlormadinone Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of Chlormadinone Acetate (CMA) and detail a validated analytical method for its quantification in biological matrices using a deuterated internal standard. The protocols are intended to guide researchers in designing and conducting robust pharmacokinetic studies.

Introduction

Chlormadinone acetate is a synthetic progestin used in hormonal contraceptives and for the treatment of various gynecological disorders. Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Chlormadinone, is the gold standard for quantitative bioanalysis using mass spectrometry. This approach minimizes analytical variability and compensates for matrix effects, leading to highly accurate and precise results.

Pharmacokinetic Profile of Chlormadinone Acetate

Pharmacokinetic parameters for Chlormadinone Acetate have been established in various clinical studies. The data presented below is a summary from a bioequivalence study in healthy female volunteers.

Table 1: Pharmacokinetic Parameters of Chlormadinone Acetate after a Single Oral Dose

| Parameter | Test Formulation | Reference Formulation |

| Cmax (ng/mL) | 6.9566 | 6.6663 |

| AUC(0-∞) (ng·h/mL) | 53.322 | 58.111 |

| Tmax (h) | 1.0 | 1.5 |

| t1/2 (h) | 56.63 | 56.17 |

| Data from a bioequivalence study of tablet formulations containing ethinylestradiol and chlormadinone acetate.[1] |

Experimental Protocols

The following protocols are based on a validated method for the confirmatory analysis of acetylgestagens, including Chlormadinone Acetate, in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.[2][3]

Materials and Reagents

-

Chlormadinone Acetate (analytical standard)

-

Deuterated Chlormadinone Acetate (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (analytical grade)

-

Extrelut® NT columns

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Human plasma (blank, for calibration standards and quality controls)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A robust sample preparation procedure is essential to remove interfering substances from the biological matrix. The following protocol combines liquid-liquid extraction (LLE) with solid-phase extraction (SPE) for optimal cleanup.[2][3]

Workflow for Sample Preparation

Caption: Workflow for the extraction of Chlormadinone from plasma.

Protocol:

-

Spiking: To a 1 mL aliquot of plasma, add a known concentration of the deuterated Chlormadinone Acetate internal standard.

-

Liquid-Liquid Extraction: Apply the plasma sample to an Extrelut® NT column. Elute the analytes with an appropriate organic solvent.

-

Solid-Phase Extraction:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the eluate from the LLE step onto the SPE cartridge.

-

Wash the cartridge to remove polar interferences.

-

Elute the Chlormadinone Acetate and its deuterated internal standard with methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions (Typical)

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate Chlormadinone from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 °C

Mass Spectrometric Conditions (Typical)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Chlormadinone Acetate: Monitor at least two specific precursor-to-product ion transitions for confirmation.

-

Deuterated Chlormadinone Acetate: Monitor the corresponding precursor-to-product ion transitions.

-

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Logical Relationship for Quantification

Caption: The logic of quantification using an internal standard.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.

-

Linearity: A linear relationship between concentration and response over the expected range of sample concentrations.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).

-

Recovery: Consistent and reproducible extraction recovery.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix. The use of a deuterated internal standard helps to mitigate this effect.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). The analytes have been shown to be stable in fortified plasma samples for over 8 months when stored at -20°C.[2][3]

Conclusion

The use of a deuterated internal standard with LC-MS/MS provides a highly reliable and robust method for the quantification of Chlormadinone Acetate in pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug development and clinical pharmacology, enabling the accurate assessment of the pharmacokinetic properties of this important therapeutic agent.

References

Application Note: Therapeutic Drug Monitoring of Chlormadinone using Chlormadinone-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chlormadinone acetate (CMA) is a synthetic progestin with antiandrogenic and antigonadotropic properties, widely used in oral contraceptives and for the treatment of various hormonal disorders. Therapeutic drug monitoring (TDM) of CMA is crucial to ensure optimal therapeutic outcomes and minimize potential side effects by maintaining drug concentrations within the desired therapeutic window. This application note describes a robust and sensitive method for the quantification of Chlormadinone in human plasma using Chlormadinone-d6 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, as it effectively corrects for matrix effects, and variability in sample preparation and instrument response, ensuring high accuracy and precision.[1][2][3][4]

Pharmacokinetics of Chlormadinone Acetate

Understanding the pharmacokinetic profile of Chlormadinone acetate is essential for designing effective TDM strategies.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [5] |

| Peak Plasma Concentration (Cmax) - Single 2mg Dose | ~1600 pg/mL | [5][6] |

| Peak Plasma Concentration (Cmax) - Multiple Doses | ~2000 pg/mL | [5][6] |

| Trough Plasma Concentration (Steady State) | 400-500 pg/mL | [5][6] |

| Terminal Half-life (t1/2) - Single Dose | ~25 hours | [5][6] |

| Terminal Half-life (t1/2) - Steady State | 36-39 hours | [5][6] |

| Protein Binding | 96.6 - 99.4% (primarily to albumin) | [7] |

| Bioavailability | ~100% | [7] |

Principle of the Method

This method utilizes liquid chromatography (LC) to separate Chlormadinone from other endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection. This compound, a deuterated analog of Chlormadinone, is added to the plasma samples at a known concentration. Since this compound is chemically identical to Chlormadinone but has a different mass, it co-elutes during chromatography and experiences similar ionization and fragmentation, thereby serving as an ideal internal standard for accurate quantification.

Materials and Reagents

-

Chlormadinone acetate (Reference Standard)

-

This compound acetate (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (LC-MS grade)

-

Ammonium Formate

-

Human Plasma (drug-free)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

-

96-well collection plates

-

Centrifuge

-

SPE Manifold

-

LC-MS/MS System (e.g., Triple Quadrupole)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Chlormadinone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Chlormadinone acetate in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound acetate in 1 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Chlormadinone stock solution in 50:50 methanol:water to create calibration standards with concentrations ranging from 50 pg/mL to 5000 pg/mL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Thawing: Thaw plasma samples (patient samples, calibrators, and quality controls) at room temperature.

-

Spiking with Internal Standard: To 200 µL of each plasma sample, add 20 µL of the 10 ng/mL this compound working solution. Vortex for 10 seconds.

-

Protein Precipitation: Add 400 µL of acetonitrile to each sample. Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute Chlormadinone and this compound from the cartridges with 1 mL of acetonitrile into a clean collection tube or 96-well plate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

LC-MS/MS Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Chlormadinone: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 404.2 -> 344.2) This compound: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 410.2 -> 350.2) |

| Ion Source Temp. | 500°C |

| Collision Gas | Argon |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Method Validation Parameters

A comprehensive method validation should be performed according to regulatory guidelines.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% (e.g., 78.1 pg/mL)[5] |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard normalized matrix factor should be consistent across different lots of plasma |

| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of the initial concentration |

Visualizations

Caption: Experimental workflow for Chlormadinone TDM.

Caption: Simplified mechanism of action of Chlormadinone Acetate.

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of Chlormadinone in human plasma. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for clinical research applications. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. A high resolution LC-MS targeted method for the concomitant analysis of 11 contraceptive progestins and 4 steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Chlormadinone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Chlormadinone in human plasma. The use of Chlormadinone-d6 as an internal standard (IS) ensures high accuracy and precision. The described method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Chlormadinone.

Introduction

Chlormadinone acetate is a synthetic progestin used in hormonal contraceptives and for the treatment of various gynecological disorders. Accurate measurement of its concentration in plasma is crucial for assessing its pharmacokinetic profile, bioavailability, and bioequivalence. This application note presents a complete protocol for the analysis of Chlormadinone in human plasma, employing this compound as the internal standard to compensate for matrix effects and variations in sample processing. The method is validated according to established bioanalytical method validation guidelines.

Experimental

Materials and Reagents

-

Chlormadinone and this compound acetate were of reference standard grade.

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were used.

-

Formic acid (LC-MS grade).

-

Human plasma (with K2EDTA as anticoagulant) was obtained from a certified blood bank.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

Standard Solutions

Stock solutions of Chlormadinone and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol/water (1:1, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

-

Vortex for 10 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase starting composition.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 40% B; 0.5-2.5 min: 40-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 40% B |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Chlormadinone | 405.2 | 345.1 | 150 | 25 |

| This compound | 411.2 | 351.1 | 150 | 25 |

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL for Chlormadinone in human plasma. The correlation coefficient (r²) was consistently ≥ 0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| LQC | 0.3 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |

| MQC | 10 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |

| HQC | 40 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 5: Recovery and Matrix Effect Data

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | > 85 | 95-105 |

| HQC | 40 | > 85 | 95-105 |

Workflow Diagram

Caption: Experimental workflow for Chlormadinone analysis in plasma.

Signaling Pathway Diagram

Caption: Pharmacokinetic and analytical logic relationship.

Conclusion